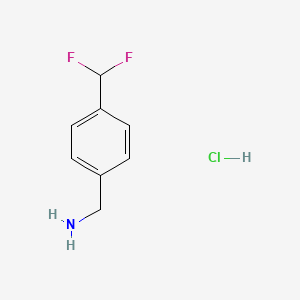

4-Difluoromethyl-benzylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(difluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h1-4,8H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRJDURYHKFVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Difluoromethyl)benzylamine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Difluoromethyl)benzylamine hydrochloride, a fluorinated building block with significant potential in medicinal chemistry. While direct experimental data for this specific compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and strategic application in drug discovery programs. By leveraging expert analysis of synthetic methodologies for fluorinated benzylamines, this guide presents a plausible and detailed pathway for the preparation of 4-(Difluoromethyl)benzylamine hydrochloride. Furthermore, it elucidates the anticipated physicochemical properties and explores the potential therapeutic applications, drawing parallels with the well-documented roles of similar fluorinated scaffolds in enhancing the metabolic stability and binding affinity of drug candidates. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the unique attributes of the difluoromethyl group in the design of novel therapeutics.

Introduction: The Significance of Fluorination in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The introduction of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Among the various fluorinated motifs, the difluoromethyl (-CHF2) group offers a unique electronic profile that distinguishes it from the more common trifluoromethyl (-CF3) group. It can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, thereby offering distinct opportunities for modulating drug-receptor interactions.

This guide focuses on 4-(Difluoromethyl)benzylamine hydrochloride, a compound that, while not extensively documented, holds considerable promise as a versatile building block for introducing the 4-(difluoromethyl)benzyl moiety into novel chemical entities.

Distinguishing 4-(Difluoromethyl)benzylamine from its Analogues

It is crucial to differentiate 4-(Difluoromethyl)benzylamine from its structurally similar and more commercially available analogues:

-

4-(Trifluoromethyl)benzylamine: Contains a -CF3 group. This analogue is well-characterized and widely used in drug discovery.[2][3]

-

4-(Difluoromethoxy)benzylamine: Features a -OCHF2 group, where the difluoromethyl moiety is linked to the phenyl ring via an oxygen atom.[4][5]

The distinct electronic and steric properties of the -CHF2 group in the target compound are expected to confer unique pharmacological profiles compared to these analogues.

Physicochemical Properties and Identification

While a specific CAS number for 4-(Difluoromethyl)benzylamine hydrochloride is not readily found in major chemical databases, we can predict its properties based on its structure and comparison with related compounds.

| Property | Predicted Value / Information |

| Chemical Name | 4-(Difluoromethyl)benzylamine hydrochloride |

| Synonyms | (4-(Difluoromethyl)phenyl)methanamine hydrochloride |

| Molecular Formula | C8H10ClF2N |

| Molecular Weight | 193.62 g/mol |

| Predicted Appearance | White to off-white solid |

| Predicted Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |

| Predicted Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. Hygroscopic.[6] |

Proposed Synthesis of 4-(Difluoromethyl)benzylamine Hydrochloride

A plausible and efficient synthetic route to 4-(Difluoromethyl)benzylamine hydrochloride can be designed based on established methodologies for the synthesis of fluorinated benzylamines.[7][8] A logical approach involves the reduction of a suitable precursor, such as 4-(difluoromethyl)benzonitrile. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for 4-(Difluoromethyl)benzylamine hydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(Difluoromethyl)benzonitrile

This step can be challenging but is achievable through modern fluorination techniques. One potential method is the difluoromethylation of a suitable p-substituted benzene derivative.

Step 2: Reduction of 4-(Difluoromethyl)benzonitrile to 4-(Difluoromethyl)benzylamine

This transformation is a standard procedure in organic synthesis.

-

Materials:

-

4-(Difluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

-

Anhydrous diethyl ether or ethanol

-

Sodium sulfate (Na₂SO₄)

-

Standard reaction glassware and purification apparatus

-

-

Procedure (using LiAlH₄):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 4-(difluoromethyl)benzonitrile (1.0 eq.) in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(Difluoromethyl)benzylamine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Step 3: Formation of 4-(Difluoromethyl)benzylamine Hydrochloride

-

Materials:

-

4-(Difluoromethyl)benzylamine

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or a solution in diethyl ether)

-

-

Procedure:

-

Dissolve the purified 4-(Difluoromethyl)benzylamine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.

-

A white precipitate of 4-(Difluoromethyl)benzylamine hydrochloride will form.

-

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

-

Applications in Drug Discovery

Benzylamine derivatives are prevalent scaffolds in a wide range of biologically active molecules. The incorporation of a 4-(difluoromethyl) group can offer several advantages in drug design:

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to oxidative metabolism. This can lead to an increased half-life and improved bioavailability of the drug candidate.

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group will lower the pKa of the benzylamine, influencing its ionization state at physiological pH and potentially affecting its binding to target proteins and cell permeability.

-

Lipophilicity and Permeability: The difluoromethyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

-

Bioisosteric Replacement: The -CHF2 group can serve as a bioisostere for other functional groups, such as hydroxyl or thiol, allowing for fine-tuning of a compound's properties while maintaining its overall shape and ability to interact with its biological target.

Safety and Handling

While specific toxicity data for 4-(Difluoromethyl)benzylamine hydrochloride is not available, it should be handled with the care appropriate for a research chemical. General safety precautions for benzylamine derivatives and organofluorine compounds should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic.

Conclusion

4-(Difluoromethyl)benzylamine hydrochloride represents a valuable, albeit currently under-documented, building block for medicinal chemistry. Its unique electronic and steric properties, conferred by the difluoromethyl group, make it an attractive component for the design of novel therapeutics with potentially enhanced pharmacological profiles. This technical guide provides a foundational framework for its synthesis, predicted properties, and strategic application. As the field of fluorine chemistry continues to expand, it is anticipated that the utility of reagents such as 4-(Difluoromethyl)benzylamine hydrochloride will become increasingly recognized in the pursuit of innovative and effective medicines.

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzylamine. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

- ACS Publications. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters.

- Thieme. (2017). A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide. Synthesis.

- Wiley Online Library. (2020). Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane.

- Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)

-

Pharmaffiliates. (n.d.). CAS No : 132-69-4| Product Name : Benzydamine Hydrochloride - API. Retrieved from [Link]

- YouTube. (2025). [Chemistry] How would you prepare benzylamine ( ) from each compound? In some cases, more than one s.

-

PubChem. (n.d.). Benzydamine Hydrochloride. Retrieved from [Link]

Sources

- 1. 4-Cyclopropylmethoxy-3-fluoro-benzylamine hydrochloride | 2206610-59-3 [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-(DIFLUOROMETHOXY)BENZYLAMINE | 177842-14-7 [chemicalbook.com]

- 5. 4-(difluoromethoxy)benzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(Trifluoromethyl)benzylamine Hydrochloride | 3047-99-2 | TCI EUROPE N.V. [tcichemicals.com]

- 7. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 8. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 4-(Difluoromethyl)benzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Difluoromethyl)benzylamine hydrochloride is a substituted benzylamine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a difluoromethyl group (CHF₂) at the para-position of the benzyl ring can profoundly influence the compound's physicochemical and pharmacological properties. This functional group is known to modulate lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable moiety in the design of novel therapeutic agents. As a hydrochloride salt, the compound's solubility and handling characteristics are optimized for research and development applications.

This in-depth technical guide provides a comprehensive overview of the core physical properties of 4-(Difluoromethyl)benzylamine hydrochloride. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also the underlying scientific principles and methodologies for their determination.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 4-(Difluoromethyl)benzylamine hydrochloride, with some data inferred from closely related analogs due to the limited availability of direct experimental values for this specific salt.

| Property | Value | Source/Analog |

| Molecular Formula | C₈H₁₀ClF₂N | - |

| Molecular Weight | 197.62 g/mol | - |

| Appearance | White to off-white crystalline powder (inferred) | [1][2][3] |

| Melting Point | Expected to be >200 °C (inferred) | [2][3] |

| Solubility | Soluble in water, DMSO, and methanol (inferred) | [1][4][5] |

| pKa | Estimated around 8.5-9.5 for the ammonium ion (inferred) | - |

Note: Some properties are inferred from structurally similar compounds such as benzylamine hydrochloride and other substituted benzylamines.

Structural Elucidation and Spectroscopic Analysis

The definitive identification and characterization of 4-(Difluoromethyl)benzylamine hydrochloride rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(Difluoromethyl)benzylamine hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂), the amine protons (NH₃⁺), and the difluoromethyl proton (CHF₂). The aromatic protons will likely appear as a set of doublets, characteristic of a para-substituted benzene ring. The benzylic protons would be a singlet, and the amine protons a broad singlet. The difluoromethyl proton will present as a triplet due to coupling with the two fluorine atoms.[6][7][8]

-

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule. The difluoromethyl carbon will exhibit a characteristic triplet in the proton-coupled spectrum due to one-bond coupling with the fluorine atoms.

-

¹⁹F NMR: Fluorine NMR is particularly informative for fluorinated compounds. It will show a doublet for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(Difluoromethyl)benzylamine hydrochloride is expected to display characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-F stretching of the difluoromethyl group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 4-(Difluoromethyl)benzylamine hydrochloride, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the reliable use of 4-(Difluoromethyl)benzylamine hydrochloride in experimental settings. The following section outlines the standard protocols for measuring key physical parameters.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range at which the solid melts is recorded.

Causality: The melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a key parameter for drug development, influencing bioavailability and formulation.

Methodology:

-

A known amount of 4-(Difluoromethyl)benzylamine hydrochloride is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature.

-

The mixture is agitated until equilibrium is reached.

-

The concentration of the dissolved solute is determined, often by techniques like UV-Vis spectroscopy or HPLC.

Causality: Solubility is governed by the principle of "like dissolves like." As a hydrochloride salt, the compound is expected to be polar and thus more soluble in polar solvents like water.[1][4]

Caption: Workflow for Solubility Assessment.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity and purity of 4-(Difluoromethyl)benzylamine hydrochloride.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10][11][12][13]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture. Benzylamine derivatives can be hygroscopic.[1]

-

Stability: The compound is expected to be stable under recommended storage conditions. Avoid strong oxidizing agents.

Conclusion

4-(Difluoromethyl)benzylamine hydrochloride is a valuable building block in the field of medicinal chemistry. This guide has provided a detailed overview of its key physical properties and the experimental methodologies used for their determination. A thorough understanding of these characteristics is paramount for its effective application in the synthesis of novel compounds and the development of new therapeutic agents. The provided protocols and data serve as a foundational resource for researchers, enabling them to proceed with confidence in their scientific endeavors.[14][15]

References

-

PubChem. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244. [Link]

-

PubChem. Benzydamine Hydrochloride | C19H24ClN3O | CID 65464. [Link]

-

ResearchGate. The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... [Link]

-

FooDB. Showing Compound 3,4-Dihydroxybenzylamine (FDB028810). [Link]

-

Diva-Portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

- 1. adipogen.com [adipogen.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzylamine hydrochloride, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Benzylamine hydrochloride | CAS:3287-99-8 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. pharmacopoeia.com [pharmacopoeia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-(Difluoromethyl)benzylamine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(difluoromethyl)benzylamine hydrochloride, a fluorinated organic compound of increasing interest in medicinal chemistry. The guide details its physicochemical properties, including its molecular weight, and presents a validated synthetic route via reductive amination. It further outlines a suite of analytical techniques for its characterization, complete with expected spectral data. The pivotal role of the difluoromethyl group in drug design is discussed, highlighting its bioisosteric properties and its impact on metabolic stability and target binding. This document is intended to be a valuable resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents.

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the various fluorinated motifs, the difluoromethyl group (–CHF₂) has garnered significant attention as a versatile bioisostere for hydroxyl, thiol, and amine functionalities. Its ability to act as a lipophilic hydrogen bond donor provides a unique tool for modulating drug-receptor interactions. 4-(Difluoromethyl)benzylamine hydrochloride serves as a key building block for introducing this valuable moiety into potential therapeutic agents. This guide offers a detailed exploration of its synthesis, characterization, and application in the field of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(difluoromethyl)benzylamine hydrochloride is essential for its effective use in synthesis and drug development.

| Property | Value |

| Chemical Name | 4-(Difluoromethyl)benzylamine hydrochloride |

| Molecular Formula | C₈H₁₀ClF₂N |

| Molecular Weight | 193.62 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

Note: The molecular weight of the free base, 4-(difluoromethyl)benzylamine (C₈H₉F₂N), is 157.16 g/mol .

Synthesis of 4-(Difluoromethyl)benzylamine Hydrochloride

A reliable and scalable synthesis of 4-(difluoromethyl)benzylamine hydrochloride is critical for its application in research and development. A common and effective method is the two-step synthesis involving the preparation of the aldehyde precursor followed by reductive amination.

Step 1: Synthesis of 4-(Difluoromethyl)benzaldehyde

The synthesis of the key intermediate, 4-(difluoromethyl)benzaldehyde, can be achieved from 4-formylbenzoic acid.

Experimental Protocol:

-

To a solution of 4-formylbenzoic acid in a suitable solvent, add a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

-

The reaction is typically carried out at low temperatures and under an inert atmosphere.

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield 4-(difluoromethyl)benzaldehyde.

Step 2: Reductive Amination to 4-(Difluoromethyl)benzylamine

The conversion of the aldehyde to the primary amine is achieved through reductive amination.

Experimental Protocol:

-

Dissolve 4-(difluoromethyl)benzaldehyde in a suitable solvent such as methanol.

-

Add an ammonia source, for example, ammonium acetate, to the solution.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain 4-(difluoromethyl)benzylamine as the free base.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

Dissolve the purified 4-(difluoromethyl)benzylamine free base in a suitable anhydrous solvent, such as diethyl ether.

-

Slowly add a solution of hydrogen chloride in diethyl ether to the stirred solution.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(difluoromethyl)benzylamine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 4-(difluoromethyl)benzylamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), the amine protons (NH₂), and the proton of the difluoromethyl group (CHF₂). The aromatic protons will likely appear as complex multiplets in the range of 7.4-7.6 ppm. The benzylic protons should present as a singlet or a doublet around 4.0 ppm. The amine protons are expected to be a broad singlet, the chemical shift of which will be concentration and solvent-dependent. The proton of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals will include those for the aromatic carbons, the benzylic carbon, and the carbon of the difluoromethyl group, which will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will show a signal corresponding to the two equivalent fluorine atoms of the difluoromethyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 158.08.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for determining the purity of 4-(difluoromethyl)benzylamine hydrochloride. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a good starting point for method development.

Applications in Drug Discovery

The difluoromethyl group is a valuable moiety in medicinal chemistry due to its unique properties.[1] It can serve as a bioisosteric replacement for hydroxyl, thiol, and amine groups, which are common functional groups in bioactive molecules.[2] This substitution can lead to improved metabolic stability by blocking sites of oxidation. Furthermore, the difluoromethyl group can act as a hydrogen bond donor, which can enhance the binding affinity of a drug candidate to its target protein.[1]

The introduction of the 4-(difluoromethyl)benzylamine moiety into a drug candidate can, therefore, offer several advantages:

-

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation.

-

Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of the difluoromethyl group can influence the basicity of the benzylamine nitrogen, which can be fine-tuned to optimize drug-receptor interactions.

-

Increased Binding Affinity: The ability of the CHF₂ group to act as a hydrogen bond donor can lead to stronger and more specific interactions with the target protein.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-(Difluoromethyl)benzylamine hydrochloride is a valuable building block for the synthesis of novel drug candidates. Its unique physicochemical properties, imparted by the difluoromethyl group, offer medicinal chemists a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery efforts. As the importance of fluorine in medicine continues to grow, the application of versatile reagents like 4-(difluoromethyl)benzylamine hydrochloride is set to expand, contributing to the development of the next generation of innovative medicines.

References

-

Royal Society of Chemistry. (2015). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with 13 C-labeled CO2 in DMSO (bottom) and DMF (top). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-benzylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF. Retrieved from [Link]

-

MassBank. (2016). Benzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... Retrieved from [Link]

-

MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ChemRxiv. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Retrieved from [Link]

-

Pharmaceutical Intermediates Supplier. (n.d.). Buy Benzydamine HCL at Best Price. Retrieved from [Link]

-

PubMed. (n.d.). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Retrieved from [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

Sources

4-Difluoromethyl-benzylamine hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Difluoromethyl-benzylamine Hydrochloride

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have become indispensable building blocks. The strategic incorporation of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of medicinal chemistry.[1] The difluoromethyl group (CHF₂) is of particular interest as a bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor. Consequently, the unambiguous structural confirmation of intermediates and final active pharmaceutical ingredients (APIs) containing this moiety is of paramount importance.

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound (C₈H₁₀F₂N·HCl). As a Senior Application Scientist, this document moves beyond a simple recitation of methods; it delves into the causality behind experimental choices, the integration of disparate data streams, and the establishment of self-validating protocols essential for regulatory compliance and scientific rigor. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for characterizing novel fluorinated compounds.

Physicochemical & Structural Overview

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential. This compound is the salt formed by reacting 4-difluoromethyl-benzylamine with hydrochloric acid.[2] This conversion to a salt form often enhances stability and water solubility, which are advantageous properties for handling and formulation.[2]

| Property | Predicted Value / Information | Source |

| Molecular Formula | C₈H₁₀ClF₂N | - |

| Molecular Weight | 197.62 g/mol | - |

| Appearance | White to off-white crystalline solid | [2] |

| Structure | - | |

| Key Features | 1,4-disubstituted (para) aromatic ring, benzylic amine (as ammonium salt), difluoromethyl group | - |

Integrated Analytical Workflow: A Holistic Approach

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound, ¹⁹F NMR is equally critical, providing direct insight into the fluorine environment.[3]

Causality of NMR Choices:

-

¹H NMR: Determines the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

-

¹⁹F NMR: Directly observes the fluorine atoms. The chemical shift is highly sensitive to the electronic environment, and coupling to adjacent protons (²JH-F) is definitive for a CHF₂ group.[4]

-

¹³C NMR: Identifies all unique carbon environments. The carbon of the CHF₂ group will exhibit a characteristic triplet due to one-bond C-F coupling (¹JC-F).

-

2D NMR (COSY, HSQC): Used to unambiguously assign proton and carbon signals and confirm connectivity, especially in complex spectra.

Predicted ¹H NMR Spectral Data (Solvent: D₂O)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| Aromatic (Ha) | ~7.7 | Doublet (d) | JH-H ≈ 8 | 2H | Protons ortho to the electron-withdrawing CHF₂ group are deshielded. |

| Aromatic (Hb) | ~7.6 | Doublet (d) | JH-H ≈ 8 | 2H | Protons meta to the CHF₂ group. |

| Difluoromethyl (Hc) | ~6.8 | Triplet (t) | ²JH-F ≈ 56 | 1H | The proton is split into a triplet by the two equivalent fluorine atoms. |

| Benzylic (Hd) | ~4.2 | Singlet (s) | - | 2H | Protons adjacent to the electron-withdrawing ammonium group. |

| Ammonium (NH₃⁺) | ~4.8 (variable) | Broad Singlet | - | 3H | Protons exchange with solvent (D₂O) and may not be observed or appear broad. |

Predicted ¹⁹F NMR Spectral Data (Solvent: D₂O)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Difluoromethyl (F) | -110 to -130 | Doublet (d) | ²JF-H ≈ 56 | The two fluorine atoms are split into a doublet by the single adjacent proton. The chemical shift range is characteristic for alkyl difluorides.[4] |

Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 15-25 mg of this compound and dissolve it in 0.7 mL of deuterium oxide (D₂O) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition:

-

Tune and shim the probe for the D₂O sample.

-

Acquire a standard ¹H spectrum with a spectral width of ~16 ppm.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Apply a solvent suppression pulse sequence if the residual HDO signal is overwhelming.

-

-

¹⁹F Acquisition:

-

Switch the probe to the ¹⁹F channel.

-

Acquire a ¹⁹F spectrum with a wide spectral width (~250 ppm) to ensure the signal is captured.

-

Proton decoupling (¹H{¹⁹F}) can be used to collapse the doublet to a singlet to confirm the H-F coupling.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to all spectra.

-

Calibrate the ¹H spectrum to the residual solvent peak (D₂O at ~4.79 ppm).

-

Integrate the signals in the ¹H spectrum.

-

Measure chemical shifts and coupling constants.

-

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and crucial information about its structure through fragmentation analysis. For the hydrochloride salt, Electrospray Ionization (ESI) is the preferred method as it is well-suited for pre-ionized, polar molecules.

Causality of MS Choices:

-

Low-Resolution ESI-MS: Quickly confirms the mass of the protonated molecule [M+H]⁺, which corresponds to the free base.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

-

Tandem MS (MS/MS): The [M+H]⁺ ion is isolated and fragmented to produce a characteristic pattern that confirms the benzylamine backbone.[5]

Expected Mass Spectrometry Data (Positive ESI Mode)

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 160.0775 | Protonated parent molecule (free base C₈H₉F₂N). This would be the primary ion observed. |

| [M-NH₂]⁺ | 143.0459 | Loss of the aminomethyl group, yielding the 4-difluoromethylbenzyl cation. |

| [M-CHF₂]⁺ | 109.0706 | Loss of the difluoromethyl radical from the benzyl cation fragment. |

Protocol: HRMS (ESI-QTOF) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a 50:50 mixture of methanol and water.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Instrument Settings (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 100 - 120 °C

-

Scan Range: m/z 50 - 500

-

Acquisition Mode: TOF-MS for accurate mass measurement.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺.

-

Use the instrument software to calculate the elemental composition from the accurate mass, confirming the molecular formula C₈H₁₀F₂N⁺.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] For this compound, key absorptions will confirm the presence of the ammonium salt, the aromatic ring, and the C-F bonds.

Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2800 | N-H Stretch | Ammonium (-NH₃⁺) |

| ~3050 | C-H Stretch | Aromatic |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| 1200 - 1000 | C-F Stretch | Difluoromethyl (CHF₂) |

| ~830 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic |

Protocol: FTIR (ATR) Analysis

-

Sample Preparation: Place a small amount of the crystalline solid directly onto the attenuated total reflectance (ATR) crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000 - 600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted by the software.

-

Identify and label the key absorption bands corresponding to the expected functional groups.

-

Single-Crystal X-ray Diffraction

While the combination of NMR, MS, and IR can provide a definitive structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof.[7] It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming atom connectivity, stereochemistry, and bond lengths/angles.[7]

Causality of this "Gold Standard" Choice:

-

Unambiguous Connectivity: Directly visualizes the atomic framework, leaving no doubt about the substitution pattern or functional groups.

-

Absolute Confirmation: Provides definitive proof of the structure for publications, patents, and regulatory filings.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth:

-

The primary challenge is growing a single crystal of sufficient quality.[8]

-

Slow evaporation of a solution of the compound in a solvent like ethanol or an ethanol/water mixture is a common starting point.

-

Alternatively, vapor diffusion by placing a vial of the compound solution inside a sealed jar containing a less polar anti-solvent can yield high-quality crystals.

-

-

Mounting and Data Collection:

-

A suitable crystal is selected under a microscope and mounted on a loop.[9]

-

The loop is placed on a goniometer in the diffractometer and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

The crystal is irradiated with a monochromatic X-ray beam, and diffraction data are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction intensities are processed to determine the unit cell dimensions and symmetry.

-

The "phase problem" is solved using direct methods to generate an initial electron density map.

-

An atomic model is built into the electron density map.

-

The model is refined computationally to achieve the best fit between the observed diffraction data and the data calculated from the model. The final refined structure provides precise coordinates for each atom.

-

Conclusion: A Self-Validating System

The structural elucidation of this compound is a case study in the power of a multi-faceted analytical approach. Each technique provides reinforcing data points that, when combined, create an unassailable structural assignment. The ¹H and ¹⁹F NMR data confirm the key difluoromethyl-proton coupling, MS provides the exact molecular formula, FTIR validates the presence of all functional groups, and X-ray crystallography delivers the final, unambiguous 3D structure. This integrated, self-validating methodology ensures the highest level of scientific integrity and is the bedrock of modern chemical and pharmaceutical development.[10][11]

References

-

National Institute of Standards and Technology. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Holton, J. (2009). X Ray crystallography. PubMed Central. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link] (Note: Direct link from search results was not available, this is a canonical URL for the ICH Q2(R1) guideline).

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

-

Wikipedia. (2023). X-ray crystallography. Retrieved from [Link]

-

MassBank. (2016). Benzylamine. Retrieved from [Link]

-

ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

-

Rondaxe. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To [chem.rochester.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. upm-inc.com [upm-inc.com]

A Senior Application Scientist's Guide to Determining the Solubility of 4-(Difluoromethyl)benzylamine Hydrochloride

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental physicochemical property that dictates its behavior in both chemical and biological systems. For 4-(Difluoromethyl)benzylamine hydrochloride, a fluorinated building block of interest in medicinal chemistry, understanding its solubility is paramount for successful application in synthesis, formulation, and early-stage drug development.[1] This technical guide provides a comprehensive, field-proven framework for researchers to determine the thermodynamic solubility of this compound. Eschewing a simple data sheet, this document details the scientific rationale behind experimental design, provides a step-by-step, self-validating protocol based on the gold-standard shake-flask method, and outlines the necessary analytical quantification techniques. The methodologies described herein are grounded in international standards, such as the OECD Guideline for Testing of Chemicals 105, ensuring the generation of reliable, accurate, and reproducible solubility data.[2][3][4]

Introduction: The Criticality of Solubility Data

4-(Difluoromethyl)benzylamine hydrochloride is a primary amine salt featuring a difluoromethyl group on the phenyl ring. The presence of fluorine can enhance metabolic stability and binding affinity, making such compounds valuable intermediates in the synthesis of novel therapeutic agents.[1] As with many APIs and intermediates, this compound is supplied as a hydrochloride salt to improve stability and, critically, to enhance aqueous solubility.[5][6][7]

A quantitative understanding of solubility is not merely academic; it has profound practical implications:

-

In Synthesis: Knowledge of solubility in various organic solvents dictates the choice of reaction media, purification strategies (e.g., crystallization), and handling procedures.

-

In Formulation: For drug development, poor aqueous solubility is a major hurdle, limiting oral bioavailability and complicating the development of intravenous formulations.[8] Determining the pH-solubility profile is essential for designing formulations that ensure the drug remains in solution in the gastrointestinal tract.[9]

-

In Preclinical Studies: Inaccurate solubility data can compromise the results of in vitro assays, leading to misleading structure-activity relationships (SAR) and potentially causing promising candidates to be overlooked.[8]

This guide provides the necessary protocols to empower researchers to generate this crucial data with confidence.

Physicochemical Fundamentals and Predictive Analysis

Before embarking on experimental work, it is crucial to understand the inherent properties of the target compound.

Core Compound Properties

Table 1: Physicochemical Properties of 4-(Difluoromethyl)benzylamine Hydrochloride (and related analogs for context)

| Property | Value (4-(Difluoromethyl)benzylamine HCl) | Value (4-(Trifluoromethyl)benzylamine HCl) | Source(s) |

|---|---|---|---|

| Molecular Formula | C₈H₉F₂N · HCl | C₈H₈F₃N · HCl | Calculated |

| Molecular Weight | 193.62 g/mol | 211.61 g/mol | [10] |

| Appearance | White to off-white solid (Expected) | White to Almost white powder to crystal | [10] |

| Water Solubility | Data not published | Soluble |[10] |

The Impact of pH on Amine Hydrochloride Solubility

As an amine salt, the aqueous solubility of 4-(Difluoromethyl)benzylamine hydrochloride is intrinsically pH-dependent. The compound exists in equilibrium between its protonated (ionized) form and its neutral (free base) form.

The primary amine group is basic and reacts with acids to form water-soluble ammonium salts.[7][11] In acidic conditions (low pH), the equilibrium shifts towards the protonated, cationic form (R-CH₂-NH₃⁺), which is highly polar and thus more soluble in aqueous media. As the pH increases, the compound deprotonates to form the neutral free base (R-CH₂-NH₂), which is less polar and typically exhibits significantly lower aqueous solubility.[12] This relationship is fundamental to predicting the compound's behavior in buffered solutions and physiological environments.

Caption: pH-dependent equilibrium of 4-(Difluoromethyl)benzylamine.

Experimental Design: The Shake-Flask Method

To obtain definitive thermodynamic (or equilibrium) solubility data, the Shake-Flask Method is the internationally recognized gold standard.[2][13] This method is preferred over kinetic or high-throughput screening methods when accuracy is paramount, as it measures the true equilibrium state of a saturated solution.[8][14] This protocol is designed in accordance with OECD Guideline 105 and U.S. EPA OPPTS 830.7840 guidelines.[2][13][15]

Rationale for Solvent Selection

The choice of solvents is critical for generating a comprehensive solubility profile.

-

Aqueous Buffers: To map the pH-solubility profile, testing in multiple buffers is required.

-

pH 2.0 (0.01 M HCl): Simulates the acidic environment of the stomach.

-

pH 7.4 (Phosphate-Buffered Saline, PBS): Simulates physiological pH of blood and intestinal fluid.[9]

-

pH 9.0 (Borate Buffer): Provides data in a basic environment, ensuring a clear picture of the solubility drop-off as the compound converts to its free base.

-

-

Organic Solvents: A panel of solvents with varying polarities is chosen to guide applications in chemical synthesis and purification.

-

High Polarity: Methanol (MeOH), Ethanol (EtOH)

-

Medium Polarity: Acetonitrile (MeCN), Dichloromethane (DCM)

-

Low Polarity: Ethyl Acetate (EtOAc), Toluene

-

Self-Validation and System Trustworthiness

The protocol's reliability is ensured by incorporating key validation steps:

-

Time to Equilibrium: Samples are taken at multiple time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[16]

-

Presence of Excess Solid: Visual confirmation that undissolved solid remains at the end of the experiment is mandatory. This proves that the solution is genuinely saturated.[16]

-

pH Measurement: The pH of the aqueous suspensions must be measured at the beginning and end of the experiment to ensure the compound itself did not alter the buffer's pH.[16]

Standard Operating Procedure (SOP) for Solubility Determination

This section provides a detailed, step-by-step workflow for determining the solubility of 4-(Difluoromethyl)benzylamine hydrochloride.

Caption: Experimental workflow for thermodynamic solubility determination.

Materials and Reagents

-

4-(Difluoromethyl)benzylamine hydrochloride (>98% purity)

-

HPLC-grade solvents (MeOH, EtOH, MeCN, DCM, EtOAc, Toluene)

-

Reagent-grade chemicals for buffers (HCl, NaCl, Na₂HPO₄, KH₂PO₄, Boric Acid, NaOH)

-

Type I deionized water

-

2 mL glass vials with screw caps

-

0.22 µm PTFE syringe filters

Equipment

-

Analytical balance

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Shake-Flask Procedure

-

Preparation: Add an excess of solid compound (approx. 5-10 mg) to a series of 2 mL glass vials. Causality: Using excess solid is essential to ensure a saturated solution is formed.[16]

-

Solvent Addition: Accurately pipette 1.0 mL of the desired solvent (aqueous buffer or organic solvent) into each corresponding vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. Shake for 24 hours.

-

Phase Separation: After 24h, stop shaking and allow the vials to stand for 30 minutes. Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter. Causality: Filtration removes any remaining microscopic particulates that could falsely elevate the measured concentration.

-

Dilution: Immediately perform a precise serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

Confirmation of Equilibrium: Reseal the original vials, return them to the shaker, and continue agitating for another 24 hours. Repeat steps 4-6. If the calculated concentrations at 24h and 48h are within 10% of each other, equilibrium has been reached.

Sample Analysis via HPLC-UV

Quantification of the dissolved compound must be performed using a validated, stability-indicating analytical method. HPLC with UV detection is a robust and common choice.[8][17][18]

-

Hypothetical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[19][20]

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and water with a buffer modifier like 0.1% trifluoroacetic acid (TFA) or sulfuric acid.[19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or another appropriate wavelength for the benzylamine chromophore.[19]

-

Injection Volume: 10 µL.

-

-

Calibration: A calibration curve must be prepared using at least five standards of known concentration, prepared by dissolving the compound in the mobile phase. The curve must demonstrate linearity (R² > 0.999).

-

Calculation: The concentration of the diluted sample is determined from the linear regression equation of the calibration curve. This value is then multiplied by the dilution factor to obtain the final solubility value.

Data Presentation and Interpretation

All quantitative results should be presented clearly in a summary table. Since no public data exists, the following table serves as a template for reporting experimentally determined values.

Table 2: Template for Reporting Solubility Data for 4-(Difluoromethyl)benzylamine Hydrochloride at 25°C

| Solvent / Buffer | pH (at equilibrium) | Solubility (mg/mL) | Solubility (M) |

|---|---|---|---|

| 0.01 M HCl | 2.0 ± 0.1 | Experimental Value | Calculated Value |

| PBS | 7.4 ± 0.1 | Experimental Value | Calculated Value |

| Borate Buffer | 9.0 ± 0.1 | Experimental Value | Calculated Value |

| Methanol | N/A | Experimental Value | Calculated Value |

| Ethanol | N/A | Experimental Value | Calculated Value |

| Acetonitrile | N/A | Experimental Value | Calculated Value |

| Dichloromethane | N/A | Experimental Value | Calculated Value |

| Ethyl Acetate | N/A | Experimental Value | Calculated Value |

| Toluene | N/A | Experimental Value | Calculated Value |

Interpreting Expected Results:

-

Aqueous: It is expected that the solubility will be highest at pH 2.0 and significantly lower at pH 7.4 and pH 9.0. A sharp drop in solubility between pH 7.4 and 9.0 would correspond to the pKa of the benzylamine moiety.

-

Organic: Solubility in organic solvents will generally correlate with polarity. Higher solubility is expected in polar protic solvents like methanol and ethanol, with decreasing solubility in less polar solvents like dichloromethane and ethyl acetate.

Conclusion and Practical Implications

This guide provides a robust, scientifically-grounded framework for determining the solubility of 4-(Difluoromethyl)benzylamine hydrochloride. Adherence to this protocol, which is rooted in the principles of thermodynamic equilibrium and validated analytical chemistry, will yield accurate and reliable data.

The resulting solubility profile is not an end in itself but a critical tool for informed decision-making. High solubility in a given organic solvent may suggest its use as a reaction medium, while low solubility may indicate its potential as an anti-solvent for crystallization. The pH-solubility profile is indispensable for chemists designing oral dosage forms, allowing them to predict and mitigate potential absorption issues in the varying pH environments of the gastrointestinal tract. By investing the effort to generate high-quality solubility data, researchers can accelerate their projects, avoid costly downstream failures, and unlock the full potential of this valuable chemical intermediate.

References

- Chem-Impex. (n.d.). 4-(4-Fluorophenoxy)benzylamine hydrochloride.

- BenchChem. (2025). Physicochemical properties of 2,4-Difluorobenzylamine.

- Phytosafe. (n.d.). OECD 105 - Water solubility.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link].

- Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link].

- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.

- Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.

- Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.

- Semantic Scholar. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResearchGate. (n.d.). (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.

- University of York. (n.d.). Solubility and pH of amines. Retrieved from University of York Department of Chemistry.

-

PubChem. (n.d.). 2,4-Difluorobenzylamine. Retrieved from [Link].

-

PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link].

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Situ Biosciences. (n.d.). OECD 105 – Water Solubility.

- SciSpace. (2017, January 10). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride.

- U.S. EPA. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. OECD 105 - Phytosafe [phytosafe.com]

- 3. filab.fr [filab.fr]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. chemimpex.com [chemimpex.com]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. evotec.com [evotec.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. 4-(TRIFLUOROMETHYL)BENZYLAMINE | 3047-99-2 [chemicalbook.com]

- 11. quora.com [quora.com]

- 12. issr.edu.kh [issr.edu.kh]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. enamine.net [enamine.net]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]

- 18. scispace.com [scispace.com]

- 19. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of 4-Difluoromethyl-benzylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: An Analog-Based Hazard Profile

4-Difluoromethyl-benzylamine hydrochloride is a substituted benzylamine derivative. The introduction of the difluoromethyl group may alter its reactivity and toxicological profile compared to the parent compound. Based on the profiles of similar benzylamine salts, this compound should be handled as a hazardous substance with the primary anticipated hazards detailed below.

GHS Classification and Hazard Statements (Anticipated)

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.[1][2][3] While specific data is absent, a probable classification for this compound is outlined below, derived from analogs like Benzylamine hydrochloride.[4][5][6]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[4][5] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[4][5][7] | |

| Serious Eye Damage/Irritation | Category 1 / 2A | / | Danger / Warning | H318: Causes serious eye damage[4] or H319: Causes serious eye irritation[5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[4][7] |

Note: The potential for serious eye damage (Category 1) is noted in some analogs and should be considered the more conservative classification pending specific data.

The Core of Safe Handling: A Multi-Layered Approach

A robust safety protocol integrates engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize exposure risk.[8]

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard.

-

Ventilation: All handling of this compound as a solid powder or in solution should occur within a certified chemical fume hood to minimize inhalation exposure.[8][9] The fume hood also acts as a physical barrier against splashes.[8]

-

Weighing Operations: Weighing of the solid compound should be performed in a ventilated balance enclosure or within the fume hood to contain airborne particulates.

Administrative Controls & Standard Operating Procedures (SOPs)

Clear protocols and workplace practices are critical for reinforcing safety.

-

Designated Areas: Establish clearly marked designated areas for the storage and handling of this compound. Access should be restricted to trained and authorized personnel.[8]

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of a work session.[4][9] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][5]

-

Contamination Management: Work clothes should be laundered separately.[4] Any contaminated clothing must be removed immediately and washed before reuse.[9]

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory to prevent direct contact.[10] The required level of PPE depends on the specific laboratory operation being performed.

| Operation | Minimum Required PPE |

| Receiving & Unpacking | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to ASTM D6978 standard.[10] Safety glasses with side shields. |

| Weighing & Aliquoting (Solid) | Chemical-resistant gloves, lab coat, safety goggles. If significant dust is possible, respiratory protection (e.g., N95 respirator or higher) may be required based on risk assessment. |

| Solution Preparation & Handling | Chemical-resistant gloves, lab coat, safety goggles.[11] A face shield should be worn over goggles if there is a significant splash potential.[11] |

| Spill Cleanup | Chemical-resistant gloves (double-gloving recommended), impermeable gown, safety goggles and face shield, appropriate respiratory protection.[10] |

Emergency Response: First Aid Protocols

Immediate and appropriate first aid is crucial in the event of an exposure.[12] Facilities must be equipped with an eyewash station and a safety shower.[9][13]

-

Inhalation: Remove the individual to fresh air at once.[9][14] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.[9][14] Symptoms may include coughing, shortness of breath, and a burning sensation in the throat or chest.[15]

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9][12] Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[9] Remove contact lenses if present and easy to do so.[4] Continue rinsing and seek immediate medical attention.[4][9]

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9]

Storage, Spill Management, and Disposal

Proper Storage and Incompatibilities

Correct storage is essential to maintain compound integrity and prevent hazardous reactions.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7][9] The compound may be moisture-sensitive or hygroscopic.[4][7]

-

Location: Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[4][13]

-

Container Integrity: Protect containers from physical damage and inspect them regularly for leaks.[4]

Spill Management Protocol

A spill kit appropriate for solid, potentially corrosive materials should be readily available.[8]

-

Evacuate & Secure: Evacuate non-essential personnel from the immediate spill area. Ensure proper ventilation (fume hood).

-

Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.

-

Containment: Avoid creating dust.[8][9] Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.

-

Collection: Carefully scoop the absorbed material into a suitable, clearly labeled, closed container for disposal.[8][9]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water, if appropriate), followed by soap and water. Place all cleanup materials into the hazardous waste container.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[8]

-

Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[16]

-

Containers: Dispose of the compound and any contaminated materials (e.g., gloves, absorbent pads, glassware) in a designated, properly labeled hazardous waste container.[6][8] Do not dispose of it in household garbage or down the drain.[17]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzylamine hydrochloride, 99%. Retrieved from [Link]

-

PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride, 95+%. Retrieved from [Link]

-

Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents. Retrieved from [Link]

-

DHC Solvent Chemie GmbH. (2023, February 7). Safety Data Sheet: hydrocarbons, C6, n-alkanes, isoalkanes, cyclics, n-hexane rich. Retrieved from [Link]

-

ChemRadar. (n.d.). GHS Hazard Classification Search. Retrieved from [Link]

-

Safe Work Australia. (n.d.). Classification and labelling for workplace hazardous chemicals. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

ASHP Publications. (n.d.). Personal Protective Equipment. Retrieved from [Link]

-

United Nations Economic Commission for Europe (UNECE). (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

-

MOL Polska. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

BradyID.com. (n.d.). GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]

-

Waterbury Companies, Inc. (n.d.). Material Safety Data Sheet: CB-38 EXTRA INSECTICIDE. Retrieved from [Link]

Sources

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 3. unece.org [unece.org]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. publications.ashp.org [publications.ashp.org]

- 11. americanchemistry.com [americanchemistry.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 16. fishersci.com [fishersci.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Sourcing and Synthesis of 4-(Difluoromethyl)benzylamine Hydrochloride

Abstract

4-(Difluoromethyl)benzylamine hydrochloride is a valuable building block for drug discovery and medicinal chemistry, primarily due to the unique physicochemical properties imparted by the difluoromethyl (CF₂H) moiety. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on obtaining this compound. A thorough investigation of the commercial landscape reveals that 4-(difluoromethyl)benzylamine hydrochloride is not a readily available, off-the-shelf reagent from major chemical suppliers. Consequently, this guide focuses on a practical strategy for its acquisition, detailing the commercial availability of its key precursors and providing robust, field-proven laboratory protocols for its synthesis via reductive amination and subsequent hydrochloride salt formation. Furthermore, a self-validating quality control workflow is described to ensure the identity and purity of the synthesized material, along with essential guidelines for its safe handling and storage.

Introduction: The Strategic Value of the Difluoromethyl Group

In modern drug design, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance a molecule's pharmacological profile. The difluoromethyl (CF₂H) group, in particular, has emerged as a critical structural motif. It serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are common pharmacophores.

The unique properties of the CF₂H group include:

-

Lipophilicity Modulation: It moderately increases lipophilicity, which can improve a compound's ability to cross cellular membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethyl group resistant to metabolic degradation, particularly oxidative processes that would readily occur at a benzylic CH₂OH or CH₂SH group.

-

Hydrogen Bond Donor: Unlike the trifluoromethyl (-CF₃) group, the hydrogen atom on the difluoromethyl group is polarized by the adjacent fluorine atoms, allowing it to act as a weak hydrogen bond donor. This can lead to enhanced binding affinity and specificity for biological targets.